1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
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Description
1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.
Scientific Research Applications
Synthesis and Analysis
1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is involved in various synthesis processes. For instance, its derivative, AR-A014418, is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis due to its stable deuterium-labeled form, which is synthesized with high purity and used in drug pharmacokinetic studies (Liang et al., 2020).
Natural Sources and Derivatives
Urea derivatives, such as N-Benzyl-N'-(4-methoxybenzyl)urea, have been isolated from natural sources like Pentadiplandra brazzeana. These derivatives have unique structures, some of which are reported for the first time from natural sources (Tsopmo et al., 1999).
Pharmaceutical Synthesis
In the field of pharmaceutical chemistry, this compound derivatives are synthesized for various applications. For instance, it plays a role in the creation of new classes of cyclic dipeptidyl ureas and pseudopeptidic [1,2,4]triazines, which are composed of different amino acids and are linked through a urea moiety (Sañudo et al., 2006).
Radiolabeled Compounds
The compound has been used in the synthesis of radiolabeled molecules. Specifically, AR-A014418, a derivative, was radiolabeled with carbon-11 for use in positron emission tomography (PET) studies. This process involves complex reactions that result in high specific activity and is relevant for studying enzyme activities in vivo (Hicks et al., 2012).
Protection Groups in Nucleoside Chemistry
In nucleoside chemistry, derivatives of this compound are used as protection groups. For example, p-methoxybenzyl group (PMB) has been used as an N3-protecting group in uridine, aiding in the selective synthesis of modified nucleotides (Akiyama et al., 1990).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-28-21-9-7-18(8-10-21)15-24-23(27)25-16-19-11-13-26(14-12-19)17-20-5-3-4-6-22(20)29-2/h3-10,19H,11-17H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFMYKBUDUOMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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